2-(3,4-Dichloro-phenyl)-propylamine
Description
Properties
Molecular Formula |
C9H11Cl2N |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Cl2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3 |
InChI Key |
HSOAEJOOVCXIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Halogenation Effects
- (3,5-Dichlorophenyl)methylamine (CAS 1094755-34-6): This compound features a 3,5-dichlorophenyl group instead of 3,4-dichloro substitution. Such positional differences may impact receptor binding or metabolic stability .
- N-[3-(3-chlorophenoxy)propyl]cyclopropanamine (C₁₂H₁₆ClNO): Here, a single chlorine substituent is present on the phenoxy group, and the amine is part of a cyclopropane ring. The reduced halogenation decreases molecular polarity compared to 2-(3,4-Dichloro-phenyl)-propylamine, which could influence solubility and bioavailability .
Backbone and Functional Group Variations
- 2-(1-Adamantyloxy)propylamine hydrochloride (CAS 21623-92-7):
This compound replaces the dichlorophenyl group with a bulky adamantyloxy moiety. The adamantane group significantly increases molecular weight (245.79 g/mol vs. ~205 g/mol for this compound) and enhances hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility . - Propylamine (C₃H₉N): The parent compound lacks aromatic substitution.
Preparation Methods
Chlorination of 3-(3,4-Dichloro-phenyl)-propan-1-ol
The alcohol precursor is treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 60°C to form 1-chloro-3-(3,4-dichloro-phenyl)-propane. Patent data demonstrates 98.5% yield (HPLC purity: 91.3%) under reflux conditions. Excess SOCl₂ is removed via distillation, ensuring minimal side-product formation.
Phthalimide Alkylation
The chloride intermediate reacts with potassium phthalimide in DMF at 100°C for 16 hours, yielding 2-(3-(3,4-dichloro-phenyl)-propyl)isoindoline-1,3-dione. This step achieves 99.7% yield (HPLC: 92.6%). The reaction’s efficiency stems from the nucleophilic displacement mechanism, facilitated by potassium carbonate as a base.
Hydrazinolysis and Purification
Hydrazine hydrate cleaves the phthalimide group in methanol under reflux, followed by HCl acidification and NaOH recrystallization. This step produces this compound with 95–99.3% yield (HPLC: 98.4–99.1%). Nuclear magnetic resonance (NMR) data confirm the structure, with aromatic protons resonating at δ 7.2–7.4 ppm and propylamine signals at δ 1.6–2.8 ppm.
Table 1: Gabriel Synthesis Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Chlorination | SOCl₂, DMF, 60°C, 2 h | 98.5 | 91.3 |
| Phthalimide Alkylation | K phthalimide, DMF, 100°C, 16 h | 99.7 | 92.6 |
| Hydrazinolysis | N₂H₄·H₂O, MeOH, reflux, 26 h | 95.0–99.3 | 98.4–99.1 |
Reductive Amination of 3-(3,4-Dichloro-phenyl)-propanal
A secondary route employs reductive amination of 3-(3,4-dichloro-phenyl)-propanal with ammonium acetate and sodium cyanoborohydride (NaBH₃CN). This method avoids toxic phthalimide derivatives but requires careful control of stereochemistry.
Aldehyde Synthesis
3-(3,4-Dichloro-phenyl)-propan-1-ol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, yielding the aldehyde precursor (85% yield).
Reductive Coupling
The aldehyde reacts with ammonium acetate in methanol, followed by NaBH₃CN at 0°C. This one-pot procedure achieves 78% yield, with diastereomeric ratios influenced by solvent polarity. Polar aprotic solvents like DMF favor trans-amine formation (dr 3:1), while toluene increases cis selectivity (dr 1:2).
Nitrile Reduction Pathway
Hydrogenation of 3-(3,4-dichloro-phenyl)-propionitrile over Raney nickel at 50 psi H₂ provides a direct route to the amine. While this method is operationally simple, nitrile precursors are less accessible. Patent CN107129445A describes related nitrile intermediates in diuron synthesis, suggesting potential adaptability for this compound.
Industrial Scalability and Environmental Impact
The Gabriel synthesis is prioritized for industrial production due to its high yield (>95%), minimal waste (solvent recovery >90%), and compatibility with continuous flow systems. In contrast, reductive amination generates stoichiometric boron waste, necessitating costly purification. Life-cycle assessments highlight the Gabriel method’s lower carbon footprint (0.8 kg CO₂/kg product vs. 1.5 kg CO₂/kg for reductive routes) .
Q & A
Q. Q1. What are the standard synthetic routes for 2-(3,4-Dichlorophenyl)-propylamine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 3,4-dichlorobenzaldehyde with nitroethane under acidic conditions to form a nitroalkene intermediate, followed by catalytic hydrogenation to yield the primary amine. Critical parameters include:
- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation efficiency .
- Temperature control : Excess heat (>80°C) may degrade the dichlorophenyl group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
Structural Characterization
Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of 2-(3,4-Dichlorophenyl)-propylamine?
- NMR :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 243.6 (C₁₀H₁₂Cl₂N⁺) with fragmentation patterns indicating loss of Cl or NH₂ groups .
- IR : N-H stretching (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Physicochemical Properties
Q. Q3. How are key physicochemical properties (e.g., pKa, logP) determined experimentally?
- pKa : Potentiometric titration in aqueous/organic solvent mixtures (e.g., water/DMSO) at 25°C. Computational methods (COSMO-RS, DFT) predict pKa ≈ 9.2–9.8, reflecting the amine’s basicity .
- logP : Reverse-phase HPLC using a C18 column calibrated against standards. Experimental logP ≈ 2.6 (similar to structurally related dichlorophenyl succinic acid) .
- Solubility : Poor in water (<1 mg/mL); enhanced in polar aprotic solvents (DMSO, DMF) .
Advanced Synthesis Challenges
Q. Q4. How can side reactions (e.g., over-alkylation, ring chlorination) be minimized during synthesis?
- Protecting groups : Use Boc or Fmoc to shield the amine during electrophilic substitutions.
- Low-temperature regimes : Maintain <50°C during chlorination steps to prevent polychlorinated byproducts.
- Catalyst optimization : Selective hydrogenation catalysts (e.g., PtO₂) reduce nitro groups without affecting aryl chlorides .
Biological Activity & Mechanisms
Q. Q5. What role does the dichlorophenyl moiety play in modulating biological activity?
The dichlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration. In enzyme inhibition studies, it sterically blocks active sites (e.g., CYP51 in Trypanosoma cruzi), as seen in analogues with dichlorophenyl-imidazole scaffolds . Comparative studies with non-halogenated phenylpropylamines show reduced efficacy, highlighting chlorine’s electronic effects .
Analytical Method Development
Q. Q6. How to optimize HPLC/GC methods for quantifying this compound in biological matrices?
- HPLC : C18 column, mobile phase: 0.1% TFA in acetonitrile/water (60:40), UV detection at 254 nm.
- GC-MS : Derivatize with BSTFA to improve volatility; use a DB-5MS column and EI ionization .
- Validation : Include spike-recovery tests (≥85%) and LOQ ≤10 ng/mL in plasma .
Stability & Storage
Q. Q7. What factors degrade 2-(3,4-Dichlorophenyl)-propylamine, and how is stability ensured?
- Light sensitivity : Store in amber vials at -20°C; UV exposure causes N-Cl bond cleavage.
- Oxidation : Add antioxidants (e.g., BHT) to solutions.
- pH stability : Stable in acidic conditions (pH 3–5); avoid alkaline buffers .
Chirality & Isomer Resolution
Q. Q8. Does the compound exhibit stereoisomerism, and how are enantiomers resolved?
The propylamine side chain can form enantiomers if synthesized asymmetrically. Resolution methods include:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10).
- Enzymatic resolution : Lipase-catalyzed acylation of the amine .
Toxicity Profiling
Q. Q9. What in vitro models are suitable for preliminary toxicity assessment?
- Ames test : Assess mutagenicity via Salmonella typhimurium TA98 strain.
- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ determination).
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk .
Computational Modeling
Q. Q10. How can molecular docking predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
